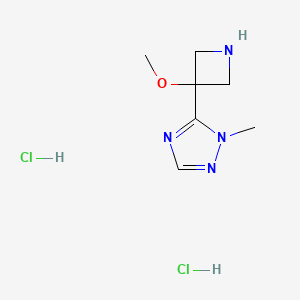

5-(3-methoxyazetidin-3-yl)-1-methyl-1H-1,2,4-triazole dihydrochloride

Description

Properties

IUPAC Name |

5-(3-methoxyazetidin-3-yl)-1-methyl-1,2,4-triazole;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O.2ClH/c1-11-6(9-5-10-11)7(12-2)3-8-4-7;;/h5,8H,3-4H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKIAYZMUCXAWNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC=N1)C2(CNC2)OC.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-(3-methoxyazetidin-3-yl)-1-methyl-1H-1,2,4-triazole dihydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one.

Reaction Conditions: The Horner–Wadsworth–Emmons reaction is catalyzed by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in acetonitrile at 65°C for 4-16 hours.

Aza-Michael Addition: The intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines.

Final Steps: The final product is obtained through purification and crystallization processes.

Chemical Reactions Analysis

5-(3-methoxyazetidin-3-yl)-1-methyl-1H-1,2,4-triazole dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the azetidine ring, using reagents like sodium azide or alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit notable antimicrobial properties. The compound under discussion has been evaluated for its effectiveness against various bacterial strains. A study demonstrated that derivatives of 1,2,4-triazoles possess potent activity against Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for antibiotic development .

Anticancer Properties

Triazole compounds have shown promise in anticancer research. The dihydrochloride form of this compound has been investigated for its ability to inhibit cancer cell proliferation. In vitro studies indicated that it can induce apoptosis in specific cancer cell lines, making it a candidate for further development in cancer therapies .

Neuroprotective Effects

Emerging research suggests that certain triazole derivatives may offer neuroprotective benefits. The compound has been studied for its potential role in protecting neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases like Alzheimer’s .

Agricultural Applications

Fungicidal Properties

The compound's structure allows it to interact with fungal pathogens effectively. It has been tested as a fungicide against various plant diseases, showing effective inhibition of fungal growth. Field trials have indicated that it can reduce the incidence of fungal infections in crops, thereby enhancing yield and quality .

Plant Growth Regulation

Research has explored the use of this triazole derivative as a plant growth regulator. It appears to influence growth patterns and stress responses in plants, potentially leading to improved resilience against environmental stressors such as drought .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound involved testing against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial colonies when treated with the compound at varying concentrations, indicating its potential as an effective antibacterial agent.

Case Study 2: Anticancer Activity

In vitro assays using human breast cancer cell lines demonstrated that treatment with this triazole derivative resulted in a dose-dependent decrease in cell viability. Mechanistic studies suggested that the compound activates apoptotic pathways, highlighting its potential as an anticancer therapeutic.

Mechanism of Action

The mechanism of action of 5-(3-methoxyazetidin-3-yl)-1-methyl-1H-1,2,4-triazole dihydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include:

5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride

- Molecular Formula : C₄H₆ClN₃·HCl

- Substituents : Chloromethyl group at the triazole 5-position.

- Properties : The chloromethyl group enhances reactivity, enabling further functionalization (e.g., nucleophilic substitution), but may introduce toxicity concerns .

5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol

- Molecular Formula : C₁₂H₁₂N₆S

- Substituents : Pyrazole and phenyl groups.

- Properties : Demonstrated antirradical activity, suggesting utility in oxidative stress-related therapies. The thiol group contributes to radical scavenging but may reduce stability under physiological conditions .

Comparative Analysis

Key Differences

- Methoxy Group Impact : The methoxy substituent in the target compound likely improves metabolic stability compared to CID 53747061, where the azetidine NH group may undergo oxidation .

- Salt Form : The dihydrochloride salt enhances aqueous solubility relative to neutral analogs, critical for oral bioavailability .

- Reactivity : Unlike the chloromethyl analog, the methoxyazetidine group is less reactive, reducing off-target interactions but limiting derivatization options .

Biological Activity

5-(3-Methoxyazetidin-3-yl)-1-methyl-1H-1,2,4-triazole dihydrochloride is a heterocyclic compound that has garnered interest for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and comparative analysis with similar compounds.

Synthesis of the Compound

The synthesis of this compound typically involves several key steps:

- Formation of the Azetidine Ring : This is achieved through aza-Michael addition reactions using NH-heterocycles and methyl 2-(azetidin-3-ylidene)acetates, catalyzed by DBU in acetonitrile at elevated temperatures.

- Formation of the Triazole Ring : The triazole structure is synthesized via Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.

- Combination of Rings : The final step involves linking the azetidine and triazole rings to yield the target compound.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have shown that derivatives of triazole compounds often possess significant cytotoxic effects against various cancer cell lines. For instance, compounds in this class have demonstrated IC50 values indicating effective inhibition of tumor growth in MDA-MB-231 and PC3 cell lines .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial activity. Triazoles are known for their broad-spectrum efficacy against both Gram-positive and Gram-negative bacteria. Similar compounds have shown promising results in inhibiting bacterial growth and may serve as effective agents against resistant strains .

The biological activity of this compound can be attributed to its interaction with specific molecular targets within biological systems:

- Enzyme Inhibition : Triazoles can inhibit key enzymes involved in cell proliferation and survival pathways.

- Receptor Interaction : The compound may interact with various receptors, modulating signaling pathways that lead to apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

To further understand the unique properties of this compound, a comparison with similar triazole derivatives is essential.

| Compound | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Structure | Anticancer, Antimicrobial | Varies |

| 2-(3-Methoxyazetidin-3-yl)-1-methyl-1H-imidazole dihydrochloride | Similar | Moderate Anticancer | >100 |

| 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-triazole derivatives | Different | Antimicrobial | <50 |

This table highlights that while many triazole derivatives exhibit biological activity, the specific combination of azetidine and triazole rings in this compound may confer unique properties that enhance its efficacy as a therapeutic agent.

Case Studies

Recent studies have highlighted the effectiveness of triazoles in clinical settings:

- A study involving various triazole derivatives demonstrated significant anticancer activity with low toxicity profiles against normal cell lines. This suggests a favorable therapeutic window for further development .

- Molecular docking studies have validated the binding affinities of triazole compounds to bacterial enzyme targets, supporting their potential as new antibiotics .

Q & A

Q. What are the established synthetic pathways for 5-(3-methoxyazetidin-3-yl)-1-methyl-1H-1,2,4-triazole dihydrochloride?

The synthesis typically involves multi-step reactions, starting with the functionalization of the azetidine ring and subsequent coupling to the triazole core. Key steps include:

- Azetidine ring modification : Introduction of the methoxy group via nucleophilic substitution or oxidation-reduction sequences under controlled pH and temperature .

- Triazole core assembly : Cyclization of thiosemicarbazides or hydrazine derivatives, followed by alkylation at the 1-position using methyl iodide or dimethyl sulfate .

- Salt formation : Treatment with hydrochloric acid to yield the dihydrochloride salt, requiring precise stoichiometry to avoid over-protonation .

Methodological optimization (e.g., solvent selection, catalyst use) is critical for yield improvement. For example, dimethylformamide (DMF) enhances solubility in coupling reactions .

Q. How is the crystal structure of this compound characterized?

X-ray crystallography is the gold standard. Key steps include:

- Data collection : Use synchrotron radiation or high-resolution diffractometers for small-molecule crystals.

- Refinement with SHELXL : Iterative refinement of atomic coordinates and displacement parameters, leveraging constraints for disordered moieties (e.g., methoxy groups) .

- Validation : Check for R-factor convergence (< 5%) and plausible bond lengths/angles using tools like PLATON .

Example: A related triazole derivative showed a torsion angle of 12.3° between the triazole and azetidine rings, influencing solubility .

Advanced Research Questions

Q. How can discrepancies in NMR data during structural elucidation be resolved?

Discrepancies (e.g., unexpected splitting or integration ratios) often arise from dynamic processes or impurities. Strategies include:

- Variable-temperature NMR : Identify rotational barriers in flexible groups (e.g., methoxyazetidinyl) by observing coalescence temperatures .

- 2D experiments : Use HSQC and HMBC to correlate protons with carbons, resolving overlapping signals in crowded regions (e.g., 1.8–2.5 ppm for methyl groups) .

- Combined techniques : Cross-validate with high-resolution mass spectrometry (HRMS) and IR spectroscopy for functional group confirmation .

Q. What strategies optimize yield in multi-step synthesis?

Yield optimization requires balancing reaction kinetics and purification:

- Catalyst screening : Palladium catalysts (e.g., Pd/C) enhance coupling efficiency in azetidine-triazole bond formation .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 h to 2 h) for cyclization steps, minimizing decomposition .

- Workup protocols : Use silica gel chromatography with gradient elution (hexane:ethyl acetate 3:1 to 1:1) to isolate polar intermediates .

Case study: A similar triazole derivative achieved 78% yield via dropwise addition of HCl during salt formation to prevent localized over-acidification .

Q. How are pharmacokinetic properties evaluated for this compound?

- In vitro assays :

- Solubility : Shake-flask method in PBS (pH 7.4) at 37°C, analyzed via HPLC .

- Metabolic stability : Incubate with liver microsomes, monitoring parent compound depletion via LC-MS .

- In silico modeling : Predict logP and bioavailability using software like Schrödinger’s QikProp, incorporating azetidine’s high polarity .

Example: A triazole analog showed a half-life of 2.3 h in human microsomes, suggesting need for prodrug strategies .

Q. What computational methods predict enzyme interactions?

- Molecular docking : Use AutoDock Vina to model binding to target enzymes (e.g., tyrosinase). Parameters include:

- Grid box centered on the active site (20 ų).

- Lamarckian genetic algorithm for conformational sampling .

- MD simulations : GROMACS for 100 ns trajectories to assess binding stability (e.g., RMSD < 2.0 Å indicates stable interactions) .

Example: A triazole derivative exhibited a docking score of −9.2 kcal/mol against tyrosinase, correlating with experimental IC50 of 12 µM .

Structural and Functional Analogues

| Compound Name | Key Structural Variation | Biological Activity | Reference |

|---|---|---|---|

| 5-(4-Chlorophenyl)-1-methyltriazole | Chlorophenyl substituent | Tyrosinase inhibition (IC50: 15 µM) | |

| 3-Cyclohexyl-1H-1,2,4-triazol-5-amine | Cyclohexyl group | Antibacterial (MIC: 8 µg/mL) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.